(5R)-5-Trifluoromethyl-L-proline
Description
Significance of Organofluorine Chemistry in Bio-organic Systems
Organofluorine chemistry, the study of carbon-fluorine bonds, has had a revolutionary impact on the life sciences. The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical properties. nih.gov The carbon-fluorine bond is exceptionally strong and stable, which can enhance the metabolic stability of drug candidates by making them less susceptible to enzymatic degradation. nih.gov Furthermore, the trifluoromethyl (CF3) group, in particular, is known to increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. nih.gov This strategic placement of fluorine can influence a molecule's conformation, pKa, and binding affinity to biological targets, making it a valuable strategy in the design of novel therapeutics and biochemical probes. nih.gov
The Unique Role of Proline in Peptides and Proteins
Proline is unique among the 20 common amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen atom, forming a pyrrolidine (B122466) ring. nih.gov This rigid structure imposes significant conformational constraints on the polypeptide chain, restricting the phi (φ) torsion angle and reducing the flexibility of the protein backbone. nih.govrsc.org Proline residues often act as "structural disruptors," inducing kinks or turns in alpha-helices and beta-sheets. nih.gov This property is critical for the proper folding and function of many proteins, including collagen, and plays a key role in protein-protein interactions. nih.govscispace.com The cis-trans isomerization of the peptide bond preceding a proline residue is a slow process that can be a rate-limiting step in protein folding.
Rationale for Trifluoromethyl Substitution in Proline Analogues
The substitution of a trifluoromethyl group onto the proline ring, as seen in (5R)-5-Trifluoromethyl-L-proline, is a deliberate chemical modification aimed at leveraging the properties of both fluorine and proline. The rationale for this substitution is multifaceted. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the proline ring and the adjacent peptide bonds. This can alter the pKa of the carboxylic acid and the basicity of the secondary amine, potentially affecting the molecule's behavior in different physiological environments.
Overview of Research Trajectories for this compound
Research into this compound and its stereoisomer has been driven by the desire to create novel tools for chemical biology and drug discovery. A key research trajectory has been the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of this compound. nih.gov Investigations into its conformational properties, both as a free amino acid and when incorporated into peptides, are crucial for understanding its structural impact. A significant area of interest is its application as a ¹⁹F NMR probe. The fluorine atoms in the trifluoromethyl group provide a sensitive handle for nuclear magnetic resonance spectroscopy, allowing for detailed studies of peptide and protein structure, dynamics, and interactions without the need for isotopic labeling of the entire protein. nih.gov
Compound Data
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C6H8F3NO2 |
| IUPAC Name | (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8F3NO2 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m0/s1 |
InChI Key |
SWUGLMJWGYDVDN-IUYQGCFVSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC(NC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization of 5r 5 Trifluoromethyl L Proline
Functional Group Transformations at the Carboxyl and Amino Moieties
The carboxyl and amino groups of (5R)-5-trifluoromethyl-L-proline are primary sites for chemical modification, allowing for its incorporation into peptide chains and the synthesis of a wide array of derivatives. Standard peptide coupling methodologies are routinely employed to form amide bonds. For instance, the amine moiety can be protected with a Boc group, and the carboxylic acid can be coupled with other amino acids or amines using reagents like (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). nih.gov
The electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity of the secondary amine. researchgate.net This reduced nucleophilicity can necessitate modified or more robust coupling conditions compared to native proline. researchgate.net Studies have shown a substantial decrease in the pKa of the ammonium (B1175870) group in trifluoromethyl-substituted prolines, a factor that must be considered during synthesis. researchgate.net
Esterification of the carboxyl group is another common transformation. For example, treatment with hydrochloric acid in methanol (B129727) can yield the corresponding methyl ester. researchgate.net These esters can serve as intermediates for further derivatization or be used in their own right in various applications.
Table 1: Comparison of pKa Values for Proline and Trifluoromethylated Proline Derivatives researchgate.net
| Compound | pKa (Ammonium Group) |
| Proline | 10.68 |
| 5-cis-CF3-Proline | 5.80 |
| Proline Methyl Ester | 8.47 |
| 5-cis-CF3-Proline Methyl Ester | 2.91 |
This interactive table allows for sorting and filtering of the data.
Reactions Involving the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of this compound, while generally stable, can undergo certain transformations. The presence of the trifluoromethyl group can influence the ring's conformation and reactivity at adjacent positions. While direct C-H functionalization of the pyrrolidine ring in this specific compound is not extensively documented in readily available literature, general methods for pyrrole (B145914) and pyrrolidine functionalization could potentially be adapted. researchgate.net These might include metal-catalyzed C-H activation or radical-based reactions, though the electron-withdrawing CF3 group would likely direct such reactions away from the C5 position. researchgate.net
Modifications of the Trifluoromethyl Group
Direct chemical modification of the trifluoromethyl group itself is challenging due to the high strength of the carbon-fluorine bonds. Such transformations are not commonly reported for this compound. Research in fluorinated amino acids tends to focus on the synthesis of analogues with different fluoroalkyl groups rather than post-synthetic modification of the CF3 group. rsc.orgmdpi.com
Synthesis of Cyclic Analogues and Constrained Derivatives of Trifluoromethylproline
To further explore the conformational effects of the trifluoromethyl group, researchers have synthesized various cyclic and constrained analogues. These derivatives aim to lock the proline ring into specific puckers or to create novel bicyclic systems with unique three-dimensional structures.
One approach involves the synthesis of diketopiperazines, which are cyclic dipeptides. For example, various proline analogues have been coupled with proline to form the corresponding diketopiperazines. researchgate.net This strategy could be applied to this compound to study its impact on the conformation and properties of these cyclic structures.
Another strategy involves creating fused ring systems. For instance, the synthesis of a fluorocyclopropane-containing proline analogue has been reported, which introduces significant rigidity to the structure. nih.gov While this example does not start from this compound, it highlights the synthetic efforts to create conformationally constrained proline mimetics. The synthesis of other cyclic analogues, such as those incorporating the proline scaffold into larger ring systems or bicyclic structures, represents an active area of research aimed at developing novel peptide building blocks. nih.govresearchgate.net
Synthetic Utility As a Chiral Building Block
Construction of Complex Fluorinated Molecules and Scaffolds
The unique properties of (5R)-5-Trifluoromethyl-L-proline make it an ideal starting material for building complex molecules containing fluorine. Fluorinated prolines are critical in peptide studies, protein engineering, medicinal chemistry, and drug discovery. nih.gov The synthesis of enantiomerically pure this compound has been achieved through methods such as the addition of the Ruppert-Prakash reagent to L-pyroglutamic esters. researchgate.net This accessibility allows for its use as a foundational element. For instance, the conformationally restricted pyrrolidine (B122466) ring of proline derivatives provides a versatile scaffold for creating diverse, multi-functionalized molecules. biorxiv.org By leveraging the inherent chirality and the electronic influence of the CF3 group, chemists can construct sophisticated molecular architectures with predictable three-dimensional structures.
Precursor in the Synthesis of Non-Canonical Amino Acids and Peptidomimetics
This compound is a key precursor in the synthesis of non-canonical amino acids (ncAAs) and peptidomimetics. nih.govresearchgate.net These modified amino acids are incorporated into peptides to enhance their stability, modulate their biological activity, and control their secondary structure. nih.govresearchgate.netnih.gov The incorporation of a trifluoromethyl group can decrease the energy barrier for trans-to-cis amide bond isomerization compared to natural proline, leading to an increased population of the cis conformer. researchgate.net This conformational influence is a powerful tool in designing peptides with specific folds.
Fluorination has become a prominent strategy in medicinal chemistry to improve the pharmacological profiles of drug candidates. rsc.org Incorporating fluorinated ncAAs like this compound into macrocyclic peptides, for example, can expand their chemical diversity and enhance properties such as metabolic stability and cell permeability. rsc.org The ribosomal translation of such fluorinated amino acids has enabled the de novo discovery of biologically active peptides. rsc.org
Application in Stereoselective Organic Transformations Beyond Peptides
The utility of this compound extends beyond peptide chemistry into broader stereoselective organic transformations. Its derivatives can be used to synthesize other valuable chiral molecules. A notable example is the ring expansion of (trifluoromethyl)prolinols, derived from L-proline, to create enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. nih.gov This transformation proceeds through a trifluoromethylated aziridinium (B1262131) intermediate, where the ring-opening is highly regio- and diastereoselective. nih.gov
Furthermore, proline derivatives have been conjugated with other functional molecules, such as porphyrins, to create novel materials for stereoselective sensing. mdpi.com In these systems, the rigid and chiral nature of the proline scaffold allows for the efficient transfer of chirality to the larger assembly. mdpi.com This has led to the development of sensors capable of distinguishing between enantiomers of a specific analyte. mdpi.com
Contributions to Heterocyclic Chemistry through Fluorinated Proline Frameworks
The this compound framework is a valuable starting point for the synthesis of various fluorinated heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. The synthesis of 3-substituted 2-(trifluoromethyl)piperidines from trifluoromethyl-substituted prolinols is a prime example of generating a new heterocyclic system. nih.gov Another significant contribution is in the synthesis of fluorinated pyrrole (B145914) derivatives. researchgate.net The pyrrole ring is a privileged heterocycle found in many natural products and pharmaceuticals. researchgate.net By using fluorinated proline as a precursor, chemists can access novel trifluoromethyl-substituted pyrroles, which can then be further functionalized to create a library of potentially bioactive compounds. researchgate.net
Conformational Analysis and Stereochemical Influence of the Trifluoromethyl Group
Impact on Pyrrolidine (B122466) Ring Pucker Conformation
The substitution of a trifluoromethyl group, a bulky and strongly electron-withdrawing substituent, at the C5 position of L-proline introduces significant steric and stereoelectronic effects that dictate the preferred ring pucker. Studies on related 4-(trifluoromethyl)prolines have shown that the CF3 group has a strong preference for the equatorial position on the pyrrolidine ring. nih.govd-nb.inforesearchgate.net This preference for an equatorial position helps to minimize steric hindrance. In the case of (5R)-5-Trifluoromethyl-L-proline, this translates to a favored conformation.
While unsubstituted proline shows only a slight preference for a particular pucker, with a relatively low energy barrier for interconversion, the introduction of substituents can "freeze" the ring in a specific conformation. nih.govbeilstein-journals.org For instance, fluorination at the C4 position can stabilize either the C4-endo or C4-exo pucker depending on the stereochemistry, an effect attributed to hyperconjugation. nih.gov Similarly, the bulky CF3 group at C5 is expected to create a strong conformational bias.
Modulation of Peptide Bond (cis/trans) Isomerism
A defining characteristic of proline residues in peptides is the ability of the preceding peptide bond (Xaa-Pro) to adopt both cis and trans conformations. nih.govimrpress.com While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans isomers of the Xaa-Pro bond is small enough that the cis form can be significantly populated. imrpress.com This cis/trans isomerization is a slow process that can be a rate-limiting step in protein folding. nih.gov
The electronic properties of substituents on the proline ring can modulate the cis/trans equilibrium. The electron-withdrawing nature of the trifluoromethyl group is known to accelerate the rate of amide bond rotation. beilstein-journals.org This is due to the inductive effect of the fluorine atoms, which can influence the electronic character of the amide bond.
Studies on N-acetylated methyl ester models of proline analogs provide insight into the intrinsic preferences for cis and trans amide rotamers. d-nb.info For unsubstituted proline, the trans-amide is generally preferred. scispace.com In the case of 4-substituted fluoroprolines, the cis/trans ratio is influenced by the stabilization of a particular ring pucker. beilstein-journals.orgscispace.com While specific data for this compound is not detailed in the provided search results, research on γ-(4S)-trifluoromethyl proline suggests that its amide bond populations (s-trans vs. s-cis) and thermodynamic parameters of isomerization are similar to those of unmodified proline. scispace.comrsc.org This suggests that the effect of a trifluoromethyl group on the cis/trans ratio may be position-dependent.
| Proline Analog | Key Influencing Factor | Effect on cis/trans Ratio | Reference |
|---|---|---|---|
| Unsubstituted Proline | Inherent properties | Predominantly trans, but cis is accessible | imrpress.com |
| 4-Fluoroprolines | Ring pucker stabilization | Stereochemistry dependent, can favor either cis or trans | beilstein-journals.org |
| γ-(4S)-Trifluoromethyl Proline | - | Similar to unsubstituted proline | scispace.comrsc.org |
Stereoelectronic Effects of the Trifluoromethyl Moiety
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property arises from the high electronegativity of the fluorine atoms, which creates a strong inductive effect. nih.govacs.org This strong electron-withdrawing nature can lead to increased charge delocalization within the molecule. nih.gov
Furthermore, stereoelectronic effects like hyperconjugation can play a role in determining the conformational preferences of fluorinated amino acids. nih.gov For example, the gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation, is a key factor in the conformational preferences of fluorinated molecules. beilstein-journals.orgnih.gov These effects, combined with steric considerations, are critical in dictating the structure and function of peptides containing this compound.
Spectroscopic Characterization for Structural Elucidation
A variety of spectroscopic techniques are employed to determine the three-dimensional structure and conformational dynamics of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying proline-containing peptides in solution. nih.gov Because the cis-trans isomerization of the prolyl peptide bond is slow on the NMR timescale, separate sets of resonances are often observed for the two isomers. imrpress.comnih.gov
¹H NMR: The chemical shifts of the proline protons, particularly Hα, are sensitive to the ring pucker and the cis/trans conformation of the preceding peptide bond. hmdb.cabmrb.io
¹³C NMR: The chemical shifts of the proline carbons, especially Cβ and Cγ, are also indicative of the ring pucker. bmrb.io
¹⁹F NMR: The trifluoromethyl group provides a sensitive NMR probe. The ¹⁹F chemical shift is highly sensitive to the local environment, including solvent polarity and subtle conformational changes. rsc.orgnih.gov This makes ¹⁹F NMR an excellent tool for studying the incorporation of trifluoromethyl-proline into peptides and proteins. rsc.orgnih.gov
| NMR Technique | Key Parameters | Information Gained | Reference |
|---|---|---|---|
| ¹H NMR | Chemical shifts (Hα), NOE intensities | Ring pucker, cis/trans ratio | imrpress.comhmdb.ca |
| ¹³C NMR | Chemical shifts (Cβ, Cγ) | Ring pucker | bmrb.io |
| ¹⁹F NMR | Chemical shift | Local environment, conformational changes | rsc.orgnih.gov |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of peptides. nih.govresearchgate.net Peptides containing proline, such as those with polyproline II (PPII) helices, have characteristic CD spectra. nih.govresearchgate.net The incorporation of this compound can induce or stabilize certain secondary structures, and these changes can be monitored by CD spectroscopy. nih.govacs.org
X-ray Crystallography: X-ray crystallography provides a high-resolution, solid-state structure of a molecule. nih.gov This technique can definitively determine bond lengths, bond angles, and the precise puckering of the pyrrolidine ring. nih.gov Crystal structures of trifluoromethyl-containing metal complexes have shown that the C-F bond lengths and F-C-F bond angles are consistent and well-defined. nih.gov Analysis of co-crystal structures, for example with 5-fluorouracil, can also provide detailed information about intermolecular interactions like hydrogen bonding. spectroscopyonline.com
Incorporation into Peptides and Peptidomimetics: Structural and Biophysical Implications
Methodological Challenges in Peptide Synthesis with Fluorinated Prolines
The synthesis of peptides containing modified amino acids like (5R)-5-Trifluoromethyl-L-proline presents unique challenges compared to standard peptide synthesis. These challenges stem from the altered reactivity and steric hindrance imparted by the trifluoromethyl group.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides. rsc.orgluxembourg-bio.com However, incorporating sterically demanding amino acids such as fluorinated prolines can be problematic. The primary challenges include:
Coupling Efficiency: The bulky trifluoromethyl group at the C5 position of the proline ring can sterically hinder the approach of the activated carboxyl group of the incoming amino acid, potentially leading to incomplete or slow coupling reactions. To overcome this, more potent coupling reagents or extended reaction times may be necessary. Standard protocols often need optimization to ensure complete acylation of the proline's secondary amine. luxembourg-bio.com
Protecting Group Strategy: The choice of N-terminal protecting group, typically Fmoc (9-fluorenylmethyloxycarbonyl), is crucial. The stability of the Fmoc group and the conditions required for its removal (usually a piperidine (B6355638) solution) must be compatible with the fluorinated proline residue. There is little evidence to suggest that the trifluoromethyl group itself interferes with standard Fmoc deprotection, but careful monitoring of each cycle is recommended. nih.gov
Resin and Linker Choice: The solid support and the linker attaching the peptide to it can influence the efficiency of the synthesis. The swelling properties of the resin in the reaction solvent are critical for ensuring that reagents can freely access the growing peptide chain. rsc.org For peptides containing hindered residues, a low-density, highly solvating resin like a PEG-based resin may be advantageous. luxembourg-bio.com
Monitoring and Analysis: Incomplete couplings can lead to deletion sequences, which are difficult to separate from the target peptide. Therefore, rigorous monitoring of the coupling steps, for instance, using the Kaiser test, is essential. luxembourg-bio.com However, the Kaiser test is not applicable for secondary amines like proline, necessitating alternative methods such as the chloranil (B122849) test or computational analysis of the synthesis process.
A comparative table of coupling reagents often used in SPPS is provided below, highlighting their potential utility for hindered couplings.
| Coupling Reagent | Abbreviation | Activating Agent Type | Notes for Hindered Couplings |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Standard, effective reagent, but may require longer coupling times for sterically hindered residues. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Generally more reactive than HBTU, often a good choice for difficult couplings. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide / Additive | A potent, low-racemization combination suitable for hindered amino acids. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium Salt | A third-generation coupling reagent known for high efficiency and rapid reaction rates, even with challenging sequences. |
While less common for long peptides, solution-phase synthesis offers advantages for producing shorter peptide fragments or for scaling up production. nih.govresearchgate.net In this approach, protected amino acids are coupled in a suitable organic solvent, and the product is isolated and purified after each step. nih.gov
Challenges specific to solution-phase synthesis with this compound include:
Solubility: The growing peptide chain, especially if it contains hydrophobic residues like fluorinated prolines, may have limited solubility in common organic solvents, complicating the reaction and purification process.
Purification: Each intermediate must be purified, typically by chromatography or crystallization, which can be time-consuming and may lead to material loss. nih.gov
Racemization Risk: The activation of the carboxylic acid group during coupling carries a risk of racemization, particularly when using powerful coupling reagents or during segment condensation. The use of additives like Oxyma Pure or HOBt (Hydroxybenzotriazole) is standard practice to suppress this side reaction.
Solution-phase methods can be advantageous when large quantities of a specific peptide fragment containing the fluorinated proline are required, which can then be used in a subsequent fragment condensation strategy. researchgate.net
Influence on Peptide Secondary Structure Propensities
The incorporation of this compound significantly impacts the conformational preferences of the peptide backbone. The steric bulk and the strong electron-withdrawing nature of the CF3 group influence the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the prolyl amide bond, which are key determinants of secondary structure.
Proline is often considered an "alpha-helix breaker" because its cyclic structure prevents it from adopting the required backbone dihedral angles (φ ≈ -60°) and because it lacks an amide proton to participate in the helical hydrogen-bonding network. khanacademy.org The introduction of a bulky trifluoromethyl group at the C5 position is expected to further destabilize α-helical structures. The steric clash between the CF3 group and the preceding residue in the sequence would create unfavorable van der Waals interactions, disrupting the regular helical geometry. While proline can sometimes be accommodated at the N-terminus of an α-helix, the presence of the 5-trifluoromethyl substituent would likely inhibit this as well.
Proline is a well-known promoter of β-turns, which are structures that reverse the direction of the peptide chain. researchgate.net The Xaa-Pro sequence is frequently found in type I and type II β-turns. The conformational rigidity of the proline ring helps to pre-organize the peptide backbone into a turn conformation.
Studies on other 5-substituted prolines, such as 5-tert-butylproline, have shown that a bulky substituent at this position can strongly favor the cis-amide bond conformation. nih.gov A cis Xaa-Pro bond is the defining feature of a type VI β-turn. nih.gov It is highly probable that the this compound residue would similarly induce a strong preference for the cis-amide bond due to steric repulsion between the CF3 group and the preceding residue's side chain in the trans conformation. This makes it a potent inducer of type VI β-turns, providing a tool for precise conformational control in peptide design.
| β-Turn Type | Defining Dihedral Angles (i+1, i+2) | Proline Position | Amide Bond |
| Type I | φ(i+1)=-60, ψ(i+1)=-30; φ(i+2)=-90, ψ(i+2)=0 | i+1 | trans |
| Type II | φ(i+1)=-60, ψ(i+1)=120; φ(i+2)=80, ψ(i+2)=0 | i+1 | trans |
| Type VIa | φ(i+1)=-60, ψ(i+1)=120; φ(i+2)=-90, ψ(i+2)=0 | i+2 | cis |
| Type VIb | φ(i+1)=-120, ψ(i+1)=120; φ(i+2)=-60, ψ(i+2)=0 | i+2 | cis |
The Polyproline II (PPII) helix is a left-handed, extended helical structure that does not rely on internal hydrogen bonds. wikipedia.orgnih.gov It is a common conformation in proline-rich sequences and is critical for many protein-protein interactions, including the binding of SH3 domains. wikipedia.orgnih.gov The PPII helix is characterized by all-trans amide bonds and backbone dihedral angles of approximately (φ, ψ) = (-75°, 150°). wikipedia.org
Fluorination of the proline ring can significantly influence the stability of the PPII helix. The stereoelectronic effects of the fluorine atoms affect the pucker of the pyrrolidine ring (Cγ-endo vs. Cγ-exo), which in turn influences the φ and ψ dihedral angles and the cis/trans equilibrium of the peptide bond. Studies with 4-fluoroprolines have demonstrated that fluorination can be used to bias the ring pucker and, consequently, stabilize or destabilize the PPII conformation. nih.gov For this compound, the bulky CF3 group is expected to exert a strong stereochemical bias on the ring pucker. This conformational constraint could pre-organize the residue for a PPII helix, potentially enhancing the stability of such structures in synthetic collagen-mimetic peptides or other proline-rich sequences. nih.gov The precise impact would depend on the interplay between the steric demands of the CF3 group and the electronic effects on the amide bond.
Effect on Peptide and Protein Folding Pathways
The folding of a peptide or protein into its native three-dimensional structure is a complex process that often involves multiple pathways and transient intermediates. The incorporation of this compound can significantly influence these folding pathways by altering the conformational landscape of the polypeptide chain.
The rigid cyclic structure of proline itself is known to act as a "turn-inducer," facilitating the formation of β-turns and defining the boundaries of secondary structural elements like α-helices and β-sheets. nih.govnih.gov Proline's influence on folding is multifaceted; it can accelerate fast folding events by restricting the available conformational space, yet it can also introduce slow folding phases due to the cis-trans isomerization of the peptidyl-prolyl bond. nih.gov
The introduction of a trifluoromethyl group at the 5-position of the proline ring, as in this compound, primarily exerts its influence through steric effects. nih.gov Unlike substitutions at the 3- or 4-positions, a C5-substituent does not have a significant "gauche effect" on the amide bond. nih.gov Instead, the bulky trifluoromethyl group can create steric hindrance that favors a specific ring pucker, which in turn influences the local backbone conformation. While detailed studies on the complete folding pathways of proteins incorporating this compound are limited, it is hypothesized that the steric bulk of the trifluoromethyl group can further restrict the conformational freedom of the unfolded or partially folded state, thereby guiding the polypeptide chain towards a more defined folding trajectory.
Modulation of Local and Global Conformational Dynamics within Peptides
The conformational dynamics of a peptide, ranging from local fluctuations to global motions, are intimately linked to its biological function. The incorporation of this compound can serve as a powerful tool to modulate these dynamics, offering a means to fine-tune the conformational ensemble of a peptide.
The trifluoromethyl group is a particularly useful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. copernicus.orgnih.gov This technique is highly sensitive to the local electronic environment, making it an excellent tool for monitoring conformational changes and dynamics. Studies on peptides containing fluorinated prolines have demonstrated the utility of ¹⁹F NMR in assessing the conformational bias introduced by the fluorine substituent and in studying protein-peptide interactions. copernicus.orgnih.gov
Substitution at the C5 position of the proline ring with a bulky group, such as a tert-butyl group, has been shown to significantly influence the local amide geometry. nih.gov In a similar vein, the trifluoromethyl group in this compound is expected to exert a strong steric influence on the pyrrolidine ring pucker and the cis/trans isomerization of the adjacent peptidyl-prolyl bond. While specific dynamic parameters for peptides containing this compound are not extensively documented in publicly available literature, the principles established for other 5-substituted prolines suggest that it would likely alter the energy barriers for conformational transitions.
| Conformational Parameter | Expected Effect of this compound Incorporation | Rationale | Primary Investigative Technique |
|---|---|---|---|
| Pyrrolidine Ring Pucker | Biased towards a specific pucker (endo or exo) | Steric hindrance from the bulky trifluoromethyl group. nih.gov | ¹H and ¹⁹F NMR Spectroscopy |
| Cis/Trans Isomerization | Altered equilibrium and kinetics of isomerization | Steric and electronic effects of the trifluoromethyl group influencing the stability of the transition state. | 2D NMR (EXSY), Temperature-dependent NMR |
| Local Backbone Dihedrals (φ, ψ) | Increased restriction of allowed conformational space | The fixed ring pucker directly influences the φ angle and sterically constrains the ψ angle. nih.gov | NMR, X-ray Crystallography |
| Global Peptide Flexibility | Potentially reduced global flexibility | Local stiffening of the peptide backbone at the site of incorporation. | NMR Relaxation Studies, Molecular Dynamics Simulations |
Impact on Resistance to Proteolytic Degradation (Mechanistic Studies)
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of modified amino acids is a well-established strategy to enhance proteolytic stability. N-alkylation of the peptide bond, as is inherent in proline, is known to confer some resistance to proteolysis. nih.gov
The introduction of a trifluoromethyl group at the β-position (C5) of proline can further enhance this resistance. A study investigating the impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of dipeptides in mouse plasma demonstrated that such modifications can significantly increase the half-life of the peptides. copernicus.org
The mechanism behind this increased resistance is likely multifactorial, stemming from both steric and electronic effects of the trifluoromethyl group:
Steric Hindrance: The bulky trifluoromethyl group can sterically block the active site of proteases, preventing the peptide from adopting the necessary conformation for substrate binding and subsequent cleavage. This steric shield would be particularly effective against proteases that recognize and cleave at or near proline residues.
Electronic Effects: The highly electronegative fluorine atoms of the trifluoromethyl group can alter the electronic properties of the adjacent peptide bond. This can make the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the catalytic residues of the protease.
Conformational Rigidity: As discussed previously, the trifluoromethyl group can lock the proline ring into a specific pucker. This pre-organization of the peptide backbone may prevent it from adopting the extended conformation typically required for recognition and cleavage by many proteases.
| Mechanistic Factor | Description | Supporting Evidence/Rationale |
|---|---|---|
| Steric Shielding | The trifluoromethyl group physically obstructs the approach of the protease to the scissile peptide bond. | The van der Waals radius of a trifluoromethyl group is significantly larger than that of a hydrogen atom. |
| Electronic Perturbation | The electron-withdrawing nature of the trifluoromethyl group deactivates the carbonyl carbon of the peptide bond towards nucleophilic attack. | Fluorine is the most electronegative element, leading to a strong inductive effect. |
| Conformational Control | The fixed conformation of the proline ring and the adjacent peptide bond may be incompatible with the binding requirements of the protease active site. | Proline's inherent conformational rigidity is amplified by the C5-substituent. nih.gov |
Applications in Chemical Biology and Advanced Materials Non Clinical
Utilization as a 19F NMR Spectroscopic Probe in Peptide and Protein Structural Studies
The introduction of fluorine atoms into biomolecules provides a powerful handle for nuclear magnetic resonance (NMR) spectroscopy. Due to the absence of a natural fluorine background in most biological systems, 19F NMR offers a highly sensitive and selective method for studying the structure and dynamics of peptides and proteins. nih.gov Trifluoromethyl-substituted prolines, such as γ-(S)-Trifluoromethyl proline, have been developed as minimally perturbing labels for these studies. scispace.comrsc.org
The utility of these probes has been demonstrated in studies of the peptide antibiotic gramicidin (B1672133) S, where the labeled peptide's re-alignment in oriented lipid bilayers could be observed, providing insights into its membrane-bound structure. scispace.comrsc.org The strong homonuclear F-F dipolar coupling within the CF3 group provides a valuable structural restraint in solid-state 19F NMR studies, superior to chemical shift anisotropy alone. scispace.com
| Finding | Significance | Reference |
|---|---|---|
| γ-Trifluoromethyl proline is a structurally low-disturbing substitute for proline in peptides. | Enables reliable structural studies of proline-containing regions without significant perturbation of the native conformation. | scispace.comrsc.org |
| The CF3 group provides a sensitive 19F NMR signal with no biological background. | Allows for highly selective and sensitive detection of the labeled site within a complex biomolecule. | nih.govrsc.org |
| Amide bond conformational properties (trans/cis) are similar to native proline. | Ensures that the local backbone structure and dynamics are faithfully represented. | scispace.comresearchgate.net |
| The label was successfully used to study the orientation of gramicidin S in lipid bilayers. | Demonstrates practical application in characterizing peptide-membrane interactions. | rsc.org |
Bioisosteric Replacement Strategies in Molecular Design
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, or electronic properties, is a cornerstone of medicinal chemistry and molecular design. researchgate.net The trifluoromethyl (CF3) group is a prominent bioisostere used to modulate molecular properties. researchgate.netwikipedia.org
The trifluoromethyl group is frequently employed as a replacement for several common functional groups to enhance a molecule's physicochemical and biological profile.
Methyl Group: While the CF3 group is bulkier than a methyl (CH3) group, it is often used as a replacement to increase metabolic stability. mdpi.comresearchgate.net The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can be a liability for reactive methyl groups. wikipedia.orgmdpi.com
Isopropyl Group: The CF3 and isopropyl groups were once considered interchangeable due to perceived similarities in size. researchgate.net However, more detailed analyses show differences, though the replacement can still be a viable strategy in certain contexts to alter steric and electronic interactions.
Nitro Group: The CF3 group has been successfully used as a bioisosteric replacement for the aliphatic nitro (NO2) group. researchgate.netnih.gov In a notable case study involving positive allosteric modulators of the CB1 cannabinoid receptor, replacing a nitro group with a trifluoromethyl group led to compounds with greater potency and improved in vitro metabolic stability. nih.gov This demonstrates the CF3 group's ability to replicate the electronic influence of the nitro group while offering superior drug-like properties. researchgate.netnih.gov
The substitution of a hydrogen atom or a functional group with a trifluoromethyl group induces significant changes in a molecule's steric and electronic landscape.
Electronic Effects: The CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the fluorine atoms, which exerts a strong inductive effect. mdpi.comnih.gov This can profoundly alter the reactivity of adjacent functional groups, increasing the acidity of nearby protons and modulating the electron density of aromatic rings. mdpi.comnih.gov This electron-withdrawing nature can enhance interactions with biological targets, such as hydrogen bonding and electrostatic interactions. mdpi.com
Steric Effects: The van der Waals radius of a trifluoromethyl group is larger than that of a methyl group, leading to increased steric bulk. mdpi.com This can be strategically employed to improve binding affinity and selectivity by promoting better hydrophobic interactions within a target's binding pocket. mdpi.com However, this increased size can also lead to unfavorable steric clashes, as seen in a study of p97 inhibitors where replacing a CF3 group with the even larger pentafluorosulfanyl (SF5) group reduced activity. nih.gov This highlights that the consequences of bioisosteric replacement are highly context-dependent, with both steric and electronic factors contributing to the final biological activity. nih.gov
| Original Group | Reason for Replacement | Key Consequences | Reference |
|---|---|---|---|
| Methyl (CH3) | Increase metabolic stability; modulate electronic properties. | Blocks metabolic oxidation; introduces strong electron-withdrawing character. | wikipedia.orgmdpi.com |
| Isopropyl ((CH3)2CH) | Mimic steric bulk while altering electronics. | Considered sterically similar, but with vastly different electronic properties. | researchgate.net |
| Nitro (NO2) | Improve drug-like properties (e.g., metabolic stability) while retaining binding interactions. | Can increase potency and metabolic stability; CF3 is more lipophilic. | researchgate.netnih.gov |
Design Principles for Modulating Molecular Recognition and Binding (Molecular Level)
The incorporation of (5R)-5-Trifluoromethyl-L-proline or other fluorinated building blocks into molecules follows key design principles aimed at fine-tuning interactions at the molecular level to enhance binding affinity and specificity. The unique properties of the CF3 group are central to these strategies.
A primary principle is the strategic placement of the CF3 group to exploit its strong electron-withdrawing nature. This can enhance non-covalent interactions, such as hydrogen bonds and electrostatic interactions, between the molecule and its biological target. mdpi.com By altering the charge distribution on a ligand, the CF3 group can strengthen its binding to a complementary electrostatic surface on a protein.
Another key design principle involves leveraging the lipophilicity and steric bulk of the CF3 group. The Hansch lipophilicity parameter (π) for a CF3 group is +0.88, indicating its contribution to increased lipophilicity. mdpi.com This can lead to improved hydrophobic interactions within the nonpolar pockets of a binding site, potentially increasing binding affinity and selectivity. mdpi.com Furthermore, a comprehensive analysis comparing CF3-substituted prolines to their CH3-substituted counterparts revealed that CF3-proline exhibits hydrophobicity comparable to valine, suggesting its utility in enhancing interactions at nonpolar interfaces. rsc.org
The metabolic stability conferred by the CF3 group is another critical design consideration. The high strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) makes the group resistant to enzymatic degradation, which is a crucial factor in designing molecules that can maintain their structure and function in vivo. mdpi.com
Development of Novel Fluorinated Scaffolds for Chemical Probes
Fluorinated prolines, including this compound, serve as privileged scaffolds for the development of novel chemical probes and advanced materials. nih.govacs.org The introduction of fluorine imparts unique conformational and physicochemical properties that can be exploited in probe design. nih.gov
The synthesis of various isomeric trifluoromethyl-substituted prolines over the past two decades has expanded the toolbox available to chemists. nih.gov These fluorinated scaffolds are valuable starting points for creating molecules with tailored properties for applications in protein engineering and chemical biology. nih.govbeilstein-journals.org For instance, the development of a sustainable, large-scale synthesis for trans-4-Trifluoromethyl-l-proline highlights its importance as a building block for more complex molecules. acs.org
The creation of these novel scaffolds is not limited to proline. The development of synthetic methods to introduce fluoroalkyl groups into various heterocyclic systems, such as quinolines and pyrazoles, is an active area of research for creating new chemical entities for agrochemical and pharmaceutical applications. researchgate.net These efforts underscore a broader strategy in chemical science: using fluorination as a tool to generate structural diversity and access novel chemical space for the development of highly functionalized probes and materials. researchgate.netacs.org
Theoretical and Computational Investigations of 5r 5 Trifluoromethyl L Proline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of (5R)-5-Trifluoromethyl-L-proline. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's chemical behavior.
The introduction of the highly electronegative trifluoromethyl group at the C5 position of the proline ring significantly alters the electronic properties compared to the parent amino acid. The strong electron-withdrawing nature of the CF3 group leads to a redistribution of electron density throughout the molecule. This effect is expected to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies higher stability and lower reactivity. nih.gov While specific DFT calculations for this compound are not widely published, data from related trifluoromethyl-containing organic molecules suggest that the HOMO-LUMO gap would be modulated by the CF3 substitution. mdpi.comaimspress.com
Reactivity descriptors, which can be calculated from the electronic structure, offer quantitative measures of a molecule's propensity to participate in chemical reactions. These descriptors include chemical potential, hardness, and the electrophilicity index. The electron-deficient character induced by the CF3 group is anticipated to influence these parameters, potentially enhancing the molecule's susceptibility to certain nucleophilic attacks or altering its behavior as a catalyst or reactant.
Table 1: Representative Electronic Properties from DFT Calculations
| Parameter | Description | Expected Influence of CF3 Group |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Lowered |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Lowered |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. | Modulated |
| Dipole Moment | Measure of the overall polarity of the molecule. | Increased |
| Mulliken Charges | Distribution of partial charges on individual atoms. | Increased positive charge on adjacent carbons |
This table presents expected trends based on general principles of quantum chemistry and data from analogous compounds. Specific values would require dedicated DFT calculations.
Molecular Dynamics Simulations of Conformational Landscapes
The biological function and utility of proline and its analogs are intimately linked to their conformational preferences, particularly the puckering of the five-membered pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond. Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of this compound, providing insights into its dynamic behavior in different environments. nih.gov
For substituted prolines, the position and nature of the substituent are key determinants of the ring pucker. In 5-substituted prolines, the substituent's influence is primarily steric, as it is not subject to the same electronic "gauche effects" seen in 3- or 4-substituted prolines. nih.gov The bulky trifluoromethyl group at the C5 position is expected to create significant steric hindrance, which will favor specific ring conformations to minimize these unfavorable interactions.
The pyrrolidine ring of proline typically adopts one of two major pucker conformations: Cγ-endo (down) or Cγ-exo (up). nih.gov In unsubstituted proline, the pro-5R hydrogen is pseudo-equatorial in the endo pucker and pseudo-axial in the exo pucker. nih.gov The substitution of this hydrogen with a sterically demanding CF3 group is likely to introduce a strong bias for the ring pucker that places the CF3 group in a pseudo-equatorial position to alleviate steric strain.
MD simulations can map the potential energy surface of the molecule, revealing the relative energies of different conformers and the energy barriers between them. These simulations can also shed light on the dynamics of the cis-trans isomerization of the amide bond when this compound is incorporated into a peptide chain. The stereoelectronic properties of the CF3 group can influence the rotational energy barrier, potentially favoring one isomer over the other. researchgate.net
Prediction of Stereochemical Outcomes in Synthetic Reactions
Computational chemistry plays a vital role in predicting and rationalizing the stereochemical outcomes of asymmetric reactions. For synthetic routes involving this compound, either as a reactant, catalyst, or product, theoretical modeling can provide valuable insights into the factors governing stereoselectivity.
One powerful application of computational chemistry is the modeling of transition states (TS) for key bond-forming or bond-breaking steps. nih.gov By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For instance, in the synthesis of substituted prolines, computational models can be used to understand and optimize epimerization reactions to favor the desired isomer. acs.org
A study on the synthesis of trans-4-trifluoromethyl-l-proline highlighted the use of in silico modeling to investigate a base-catalyzed epimerization mechanism. acs.org The calculations revealed that a base-catalyzed pathway had a significantly lower reaction barrier compared to the non-catalyzed pathway, making the epimerization more feasible. The modeling also identified a transition state stabilized by a bidentate non-covalent bond between the sodium counterion and two carbonyl groups, which helped to explain the reaction's viability. acs.org
Similar computational approaches can be applied to reactions where this compound is used as an organocatalyst. By modeling the transition state assembly between the catalyst, reactants, and any additives, the origin of the observed enantioselectivity and diastereoselectivity can be elucidated. These models can help in refining reaction conditions to improve stereochemical control.
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are fundamental to the structure, stability, and function of biomolecules. news-medical.net The introduction of a trifluoromethyl group into proline introduces new and modifies existing non-covalent interactions, which can be analyzed using computational methods. spectroscopyonline.com
The primary non-covalent interactions in this compound include:
Hydrogen Bonding: The carboxylic acid and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors. These interactions are crucial for the formation of organized structures in the solid state and for interactions with other molecules in solution.
Dipole-Dipole Interactions: The trifluoromethyl group possesses a strong dipole moment due to the high electronegativity of the fluorine atoms. iris-biotech.de This leads to significant dipole-dipole interactions with other polar groups within the same molecule or with surrounding solvent molecules.
Computational analysis, such as the examination of molecular electrostatic potential (MEP) maps, can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrostatic interactions. nih.gov Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize specific non-covalent interactions and quantify their strength. Understanding these interactions is critical for predicting how this compound will behave in different chemical and biological contexts, from crystal packing to binding within a protein active site.
Future Research Directions for 5r 5 Trifluoromethyl L Proline
Development of More Efficient and Sustainable Synthetic Methodologies
The broader adoption of (5R)-5-Trifluoromethyl-L-proline in drug discovery and materials science is contingent upon the availability of efficient, scalable, and environmentally benign synthetic methods. Current syntheses can be complex, and a key area of future research will be the optimization of these processes.
Recent advancements in the synthesis of other trifluoromethylated proline isomers, such as trans-4-trifluoromethyl-l-proline, highlight promising strategies that could be adapted for the (5R)-5-isomer. acs.orgfigshare.com A significant future direction involves the integration of in silico and high-throughput experimentation to accelerate the discovery of optimal reaction conditions. acs.orgfigshare.com Computational modeling can predict reaction pathways and energy barriers, guiding the selection of catalysts, solvents, and reagents to improve yield and stereoselectivity. acs.org
A particularly innovative approach is the concept of "stereochemical editing," which allows for the conversion of one stereoisomer into another under mild conditions. acs.orgfigshare.com Developing a robust stereochemical editing process for 5-trifluoromethyl-L-proline could streamline the synthesis of the desired (5R) configuration from more accessible precursors. This would involve exploring base-catalyzed epimerization or other stereoinvertive techniques that are amenable to large-scale production. acs.org
Furthermore, the principles of green chemistry will be central to future synthetic developments. This includes:
Catalysis: Shifting from stoichiometric reagents to catalytic methods to reduce waste.
Solvent Selection: Utilizing safer and more environmentally friendly solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product.
The development of continuous flow processes for fluorination and fluoroalkylation reactions represents another frontier, offering improved safety, efficiency, and scalability for producing key intermediates. cas.cn
| Synthetic Strategy | Key Objectives and Future Focus | Potential Advantages |
| In Silico & HTE | Predictive modeling of reaction outcomes; rapid screening of catalysts and conditions. | Reduced development time; optimized yields and selectivity. |
| Stereochemical Editing | Development of mild, high-yielding methods to invert stereocenters (e.g., epimerization). | Access to desired stereoisomers from readily available precursors. acs.org |
| Green Chemistry | Use of catalytic methods, safer solvents, and high atom economy routes. | Reduced environmental impact; improved process safety. |
| Flow Chemistry | Implementation of continuous manufacturing processes for key synthetic steps. | Enhanced safety, scalability, and consistency. |
Exploration of Novel Trifluoromethylated Proline Stereoisomers and Analogues
While all isomeric trifluoromethyl-substituted prolines have been synthesized, the exploration of their comparative properties and applications is far from complete. acs.org A systematic investigation into how the trifluoromethyl group's position (C2, C3, C4, or C5) and stereochemistry (R or S) collectively influence peptide conformation and stability remains a significant area for future research.
Beyond the trifluoromethyl group, there is a notable gap in the availability of prolines substituted with fluoromethyl (CH₂F) and difluoromethyl (CHF₂) groups. acs.org These groups offer different steric and electronic properties compared to the CF₃ group and could provide more subtle control over molecular properties. Synthesizing and characterizing (5R)-5-fluoromethyl-L-proline and (5R)-5-difluoromethyl-L-proline would be a logical and valuable extension of current research.
Furthermore, the creation of novel analogues incorporating other fluorine-containing motifs could yield valuable chemical tools. For instance, the synthesis of prolines with trifluoromethoxy (OCF₃) groups has been achieved for the 4-position, and exploring similar substitutions at the 5-position could lead to compounds with unique lipophilicity and metabolic stability profiles. rsc.org
Future work in this area will likely focus on:
Comparative Studies: Systematically evaluating how different trifluoromethyl proline isomers, including (5R)-5-CF₃-proline, uniquely affect peptide secondary structure, amide bond isomerization, and protein stability. researchgate.net
New Fluoroalkyl Groups: Developing synthetic routes to prolines containing CH₂F and CHF₂ groups at the C5 position to expand the toolkit of fluorinated amino acids. acs.org
Hybrid Analogues: Designing and synthesizing proline derivatives that combine a trifluoromethyl group with other functional modifications on the pyrrolidine (B122466) ring to create multifunctional building blocks.
Advanced Applications in Macromolecular Engineering
The unique properties of trifluoromethylated prolines make them ideal for applications in peptide and protein engineering. The trifluoromethyl group serves as a powerful ¹⁹F NMR probe, allowing for detailed structural and dynamic studies of peptides and proteins without the need for isotopic labeling. nih.gov
Future research will focus on leveraging this compound to:
Control Peptide Conformation: The introduction of a CF₃ group at the C5 position has been shown to decrease the energy barrier for trans to cis amide bond isomerization and increase the population of the cis conformer compared to natural proline. researchgate.netresearchgate.net This property can be exploited to design peptides and peptidomimetics with specific, stabilized conformations, such as β-turns, which are crucial for biological activity. researchgate.net
Enhance Protein Stability: The incorporation of fluorinated amino acids can enhance the thermal and metabolic stability of proteins. Systematic studies incorporating this compound into various protein scaffolds will be crucial to understanding its general utility in stabilizing therapeutic proteins and enzymes.
Develop ¹⁹F NMR Reporters: While γ-trifluoromethyl proline has been evaluated as a structurally low-disturbing ¹⁹F NMR probe, the specific properties of the (5R)-5-isomer as a reporter of local protein environment and dynamics are yet to be fully explored. researchgate.net Future work will involve incorporating this amino acid into specific protein sites to monitor conformational changes, ligand binding, and protein-protein interactions.
| Application Area | Specific Research Goal | Rationale |
| Peptide Design | Stabilize specific secondary structures (e.g., β-turns, polyproline helices). | The CF₃ group influences prolyl amide bond isomerization and ring pucker, enabling conformational control. researchgate.netresearchgate.netljmu.ac.uk |
| Protein Stabilization | Increase the thermal and proteolytic stability of therapeutic proteins. | Fluorination can enhance hydrophobicity and stabilize native protein folds. |
| ¹⁹F NMR Spectroscopy | Use as a site-specific probe for protein structure and dynamics. | The CF₃ group provides a sensitive and background-free NMR signal for monitoring molecular events. nih.govljmu.ac.uk |
Integration with Emerging Technologies in Organic Synthesis and Chemical Biology
The full potential of this compound will be realized through its integration with other advanced technologies. In synthesis, this includes the use of machine learning algorithms to predict reaction outcomes and the adoption of biocatalysis to achieve highly selective transformations under mild conditions.
In the realm of chemical biology, "proline editing" offers a powerful strategy for the late-stage functionalization of peptides. nih.gov This technique involves synthesizing a peptide with a hydroxyproline residue, which is then chemically modified on the solid support to introduce a variety of functional groups. nih.gov Adapting this methodology to create 5-trifluoromethylproline in situ within a peptide sequence could provide rapid access to a diverse library of fluorinated peptides for screening and optimization.
Furthermore, the development of bioorthogonal conjugation methods allows for the precise chemical modification of biomolecules in complex biological environments. Future research could focus on creating derivatives of this compound that incorporate reactive handles (e.g., alkynes, azides, tetrazines) for subsequent bioorthogonal ligation, enabling the construction of sophisticated protein conjugates, imaging agents, and drug delivery systems. nih.gov
Q & A
Q. Data Example :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Fluorination | Selectfluor® in DCM, 0°C | 65% | ¹⁹F NMR: δ -62 ppm (CF₃) |
| Cyclization | Et₃N, THF, RT, 72h | 72% | HPLC (Chiralpak AD-H column) |
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign diastereotopic protons and confirm stereochemistry. The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (δ -60 to -65 ppm) .
- IR Spectroscopy : C-F stretching vibrations (1100–1200 cm⁻¹) and carbonyl (C=O) peaks (1680–1720 cm⁻¹) validate functional groups .
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to confirm enantiopurity (>99% ee) .
- X-ray Crystallography : Resolve absolute configuration; requires single crystals grown via slow evaporation in ethanol/water mixtures .
Q. Best Practices :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
- Compare retention times with known standards in HPLC .
Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated proline derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions, cell lines, or conformational effects. A systematic approach includes:
Literature Meta-Analysis : Use databases like Scopus to identify trends (e.g., "fluorinated proline" AND "bioactivity") and filter by assay type (e.g., enzyme inhibition vs. cellular uptake) .
Experimental Replication : Standardize conditions (pH, temperature, buffer composition) across labs .
Computational Modeling : Perform molecular dynamics simulations to assess how CF₃ groups influence backbone rigidity or target binding .
Data Triangulation : Combine enzyme kinetics, cellular assays, and structural data to reconcile discrepancies .
Case Study :
Conflicting IC₅₀ values for a kinase inhibitor may stem from differences in ATP concentrations during assays. Re-test under uniform conditions (e.g., 1 mM ATP) .
Advanced: What strategies are effective for studying the conformational stability of this compound in peptide backbones?
Methodological Answer:
- Circular Dichroism (CD) : Monitor changes in secondary structure (e.g., α-helix vs. β-sheet) under varying pH/temperature .
- Solid-State NMR : Analyze torsional angles (φ/ψ) in crystalline peptides to assess CF₃-induced rigidity .
- Accelerated Stability Testing : Expose derivatives to stressors (e.g., 40°C, 75% RH) and track degradation via LC-MS .
Key Finding :
The CF₃ group restricts proline ring puckering, favoring the Cγ-endo conformation, which stabilizes collagen triple helices .
Basic: How should researchers design experiments to evaluate the enantiomeric purity of this compound?
Methodological Answer:
- Chiral Derivatization : Use Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15° for R-configuration) .
- Microscopy : Analyze crystal morphology (e.g., needle vs. plate) for enantiomeric excess (ee) estimation .
Validation :
Run control samples with known ee (e.g., racemic mixtures) to calibrate methods .
Advanced: What mechanistic insights can be gained from studying the trifluoromethyl group’s electronic effects in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to calculate electron-withdrawing effects on the proline ring’s dipole moment .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of CF₃ vs. CH₃ derivatives to elucidate electronic contributions to catalysis .
- NMR Titrations : Measure chemical shift perturbations (CSPs) in host-guest complexes to map electronic interactions .
Example :
The CF₃ group increases the electrophilicity of adjacent carbonyl groups, accelerating peptide bond formation by 2-fold .
Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Detailed Protocols : Document reaction parameters (e.g., stirring speed, inert gas flow) to minimize batch variability .
- Quality Control : Implement in-process checks (TLC, mid-reaction NMR) to monitor intermediate formation .
- Open Data Sharing : Publish raw spectra and chromatograms in supplementary materials for peer validation .
Q. Checklist :
- Confirm anhydrous conditions for fluorination steps.
- Calibrate HPLC columns monthly to maintain resolution .
Advanced: How does this compound influence proteolytic resistance in therapeutic peptides?
Methodological Answer:
- Enzymatic Assays : Incubate peptides with trypsin/chymotrypsin and quantify degradation via MALDI-TOF MS .
- Structural Analysis : Use X-ray crystallography to identify CF₃-induced steric clashes with protease active sites .
- In Vivo Studies : Administer radiolabeled peptides to rodents and track half-life via PET imaging .
Observation :
CF₃ substitution reduces cleavage rates by 50% compared to native proline due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
